molecular formula C168H250N46O41S8 B612438 ProTx II CAS No. 484598-36-9

ProTx II

货号: B612438
CAS 编号: 484598-36-9
分子量: 3826.59
InChI 键: XOAUGYVLRSCGBG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ProTx II, also known as Protoxin-II or PT-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens). It is a 30-residue disulfide-rich peptide with a molecular weight of 3826.65 Da . The structure of this compound is amphipathic, with mostly hydrophobic residues on one face of the toxin . It inhibits certain voltage-gated calcium and voltage-gated sodium channels . This toxin has unusually high affinity and selectivity toward the human Nav1.7 channel .


Synthesis Analysis

The folding pathways of this compound have been studied using tandem mass spectrometry . In the absence of an equilibrating redox buffer, misfolded intermediates form that prevent the formation of the native disulfide bond configuration . Two non-native singly bridged peptides were identified, one with a Cys (III)-Cys (IV) linkage and one with a Cys (V)-Cys (VI) linkage . The C-terminus of this compound appears to have an important role in initiating the folding of this peptide .


Molecular Structure Analysis

The NMR solution structure of this compound has been studied . The structure and membrane-binding properties of this compound and several analogues were examined using NMR spectroscopy, surface plasmon resonance, fluorescence spectroscopy, and molecular dynamics simulations . A direct correlation was found between this compound membrane binding affinity and its potency as an hNav1.7 channel inhibitor .


Chemical Reactions Analysis

This compound inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels . It also inhibits fast inactivation of the Nav channel by binding to VSD-IV in the resting configuration of the channel .


Physical and Chemical Properties Analysis

This compound is a white lyophilized solid . It is soluble to 1 mg/ml in H2O . Its molecular weight is 3826.59 and its formula is C168H250N46O41S8 .

科学研究应用

  1. 与钠通道的相互作用对疼痛治疗的影响:ProTx-II抑制人类电压门控钠通道1.7(hNaV1.7),该通道参与痛觉传导,使其成为潜在的疼痛治疗药物。其有效性与其与脂质膜的结合亲和力有关,优化了其与hNaV1.7的相互作用(Henriques et al., 2016)

  2. 荧光和标记ProTx-II类似物的开发:研究人员开发了具有新功能的ProTx-II类似物,用于细胞分布研究和Nav通道靶标的生化特性研究,拓宽了其在细胞和分子生物学中的应用(Montnach等,2021)

  3. 了解毒素机制:ProTx-II阻碍钠通道的门控电荷的运动,影响其激活。其抑制作用与电压有关,为了解这些通道的门控机制提供了见解(Sokolov et al., 2008)

  4. 结构活性关系研究:探索了ProTx-II的化学结构与其对电压门控钠通道的活性之间的关系,导致创造出对特定钠通道具有增强效力的修饰毒素,进一步拓展了其作为治疗药物的潜力(Park et al., 2014)

  5. 在Nav1.7抑制和疼痛管理中的作用:探讨了ProTx-II在抑制Nav1.7和其在慢性疼痛管理中的潜在应用,特别是通过开发ProTx-II的蓝曲霉酸桥联类似物(Wright et al., 2017)

  6. 新型毒素结合位点和激活门控:发现ProTx-II与Nav1.5通道的相互作用表明存在一种与激活耦合的新型毒素结合位点,不同于先前表征的神经毒素位点(Smith et al., 2007)

  7. 膜结合特性和与Nav1.7的相互作用:详细介绍了ProTx-II的两性表面、对脂质双分子层的高亲和力以及与Nav1.7电压传感器结构域在膜表面的特异相互作用。这提供了对其作用机制和潜在治疗应用的更深入理解(Henriques et al., 2016)

  8. 抑制多种钠通道:ProTx-II与ProTx-I一起被发现抑制多种类型的钠通道,包括对四氢吡啶抗性通道的移位,为了解通道门控机制和潜在治疗应用提供了见解(Middleton et al., 2002)

  9. 对糖尿病小鼠的抗高痛觉效应:ProTx-II的抗高痛觉效应已在糖尿病小鼠中得到证实,显示了在糖尿病神经病变等情况下治疗疼痛的潜力(Tanaka et al., 2015)

  10. 开发用于疼痛治疗的ProTx-II类似物:已开发出ProTx-II的类似物,可选择性地阻断Nav1.7通道,在啮齿动物中展示了治疗疼痛的显著潜力(Adams et al., 2021)

作用机制

Target of Action

ProTx II, also known as Protoxin-II, is a neurotoxin derived from the venom of the Peruvian green velvet tarantula (Thrixopelma pruriens) . It primarily targets certain voltage-gated calcium and voltage-gated sodium channels . Among these, it shows unusually high affinity and selectivity towards the human Nav1.7 channel . This toxin inhibits several human sodium channel subtypes, ranging from Nav1.1 up to Nav1.8 . It is at least 100-fold more potent against nav17 than other human Nav channel subtypes . Besides sodium channels, this compound also inhibits some subtypes of voltage-gated calcium channels, Cav1.2 and Cav3.2 .

Mode of Action

This compound acts as an antagonist of Nav1.7 by binding to the voltage-sensor domain 2 (VSD-II) of the channel . It inhibits the activation of Nav channels by binding to the linker in the L3-4 loop (between the S3 and S4 segments) above the central cavity of VSD-II, which is known as site 4 . This compound inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials . It uses a similar action mechanism on the Cav1.2 and Cav1.3 voltage-gated calcium channels: shifting the activation of these L-type and T-type calcium channels, respectively, to more positive voltages .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of voltage-gated sodium and calcium channels. By inhibiting these channels, this compound can affect the propagation of action potentials in neurons, which can have downstream effects on neuronal signaling and function .

Pharmacokinetics

It is known that the peptide has a molecular weight of 382665 Da . The structure of this compound is amphipathic, with mostly hydrophobic residues on one face of the toxin

Result of Action

The primary result of this compound’s action is the inhibition of certain voltage-gated sodium and calcium channels, leading to altered neuronal signaling . Specifically, it has been shown to provoke an analgesic effect on rats . The toxin acts on free nerve endings and primary sensory neurons after burn injury . This compound produces an inhibitory effect on spinal nociceptive processing by inhibiting the Nav1.7 sodium channel .

安全和危害

ProTx II should be handled with care. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

未来方向

Given the structural similarities between sodium and T-type calcium channels and the apparent conservation in toxin binding sites, the data on ProTx II could provide insights into the development and synthesis of novel T-type channel antagonists . The properties of this compound analogues as tools for Nav channel purification and cell distribution studies pave the way for a better understanding of this compound channel receptors in pain and their pathophysiological implications in sensory neuronal processing .

生化分析

Biochemical Properties

ProTx II interacts with several human sodium channel subtypes, ranging from Nav1.1 up to Nav1.8 . It is at least 100-fold more potent against Nav1.7 than other human Nav channel subtypes . At a concentration of 0.3 nM, this compound blocks Nav1.7 by 50% . Besides sodium channels, this compound also inhibits some subtypes of voltage-gated calcium channels, Cav1.2 and Cav3.2 .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It acts on free nerve endings and primary sensory neurons after burn injury . This compound produces an inhibitory effect on spinal nociceptive processing by inhibiting the Nav1.7 sodium channel . This suggests that this compound could potentially be used as a therapeutic agent for pain management .

Molecular Mechanism

This compound acts as an antagonist of Nav1.7 by binding to the voltage-sensor domain 2 (VSD-II) of the channel . This compound inhibits sodium currents by shifting the voltage-dependence of the channel activation to more positive potentials .

Temporal Effects in Laboratory Settings

The antihyperalgesic effect of this compound in diabetic mice peaked within 60 minutes after treatment and gradually returned to baseline within 150 minutes . This suggests that this compound has a time-dependent effect in laboratory settings.

Metabolic Pathways

Given its interaction with sodium and calcium channels, it can be inferred that this compound may influence ion transport and signaling pathways within cells .

Transport and Distribution

It is known that this compound binds to lipid membranes , which may play a role in its transport and distribution within cells.

Subcellular Localization

Given its interaction with voltage-gated sodium and calcium channels, it is likely that this compound localizes to the cell membrane where these channels are present .

属性

IUPAC Name

2-[[2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[27,57-bis(4-aminobutyl)-21-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-24-(3-amino-3-oxopropyl)-54,74-bis(3-carbamimidamidopropyl)-13,51-bis(2-carboxyethyl)-45-(carboxymethyl)-39-(1-hydroxyethyl)-48-(hydroxymethyl)-30,36,68-tris(1H-indol-3-ylmethyl)-71-(2-methylpropyl)-7,33-bis(2-methylsulfanylethyl)-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,67,70,73,76,81-tricosaoxo-4-propan-2-yl-18,19,62,63,78,79-hexathia-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,66,69,72,75,82-tricosazatricyclo[40.34.4.216,60]dooctacontane-65-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C168H250N46O41S8/c1-86(2)66-117-151(239)203-120(70-92-75-183-102-35-15-11-31-97(92)102)154(242)209-126(159(247)193-106(39-19-24-58-170)141(229)188-105(38-18-23-57-169)140(228)189-107(40-20-25-59-171)143(231)200-118(67-87(3)4)152(240)205-123(166(254)255)72-94-77-185-104-37-17-13-33-99(94)104)81-259-261-83-128-163(251)210-127-82-260-258-80-125(207-138(226)100(174)68-90-45-47-95(217)48-46-90)158(246)197-113(49-52-131(175)218)147(235)191-108(41-21-26-60-172)144(232)201-119(69-91-74-182-101-34-14-10-30-96(91)101)153(241)198-116(56-65-257-9)149(237)202-121(71-93-76-184-103-36-16-12-32-98(93)103)156(244)214-137(89(7)216)165(253)212-130(162(250)204-122(73-135(224)225)155(243)206-124(79-215)157(245)196-114(51-54-134(222)223)148(236)192-110(43-28-62-180-167(176)177)142(230)190-109(146(234)208-128)42-22-27-61-173)85-263-262-84-129(161(249)194-111(145(233)199-117)44-29-63-181-168(178)179)211-164(252)136(88(5)6)213-150(238)115(55-64-256-8)187-132(219)78-186-139(227)112(195-160(127)248)50-53-133(220)221/h10-17,30-37,45-48,74-77,86-89,100,105-130,136-137,182-185,215-217H,18-29,38-44,49-73,78-85,169-174H2,1-9H3,(H2,175,218)(H,186,227)(H,187,219)(H,188,229)(H,189,228)(H,190,230)(H,191,235)(H,192,236)(H,193,247)(H,194,249)(H,195,248)(H,196,245)(H,197,246)(H,198,241)(H,199,233)(H,200,231)(H,201,232)(H,202,237)(H,203,239)(H,204,250)(H,205,240)(H,206,243)(H,207,226)(H,208,234)(H,209,242)(H,210,251)(H,211,252)(H,212,253)(H,213,238)(H,214,244)(H,220,221)(H,222,223)(H,224,225)(H,254,255)(H4,176,177,180)(H4,178,179,181)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAUGYVLRSCGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(CSSCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CCC(=O)O)CCSC)C(C)C)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CCC(=O)O)CO)CC(=O)O)C(C)O)CC4=CNC5=CC=CC=C54)CCSC)CC6=CNC7=CC=CC=C76)CCCCN)CCC(=O)N)NC(=O)C(CC8=CC=C(C=C8)O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)O)CC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C168H250N46O41S8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3827 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary molecular target of ProTx-II?

A1: ProTx-II primarily targets the voltage-gated sodium channel NaV1.7. [, , , , , , , ] This channel is heavily involved in pain signaling.

Q2: How does ProTx-II interact with NaV1.7?

A2: ProTx-II acts as a gating modifier, meaning it doesn't block the pore of the channel directly. Instead, it binds to the voltage-sensing domain II (VSDII) of NaV1.7. [, , , , ] This interaction impedes the normal movement of the voltage sensor, making it harder for the channel to activate and subsequently reducing sodium current. []

Q3: Is the interaction of ProTx-II with NaV1.7 voltage-dependent?

A3: Yes, strong positive prepulses, which favor channel activation, can reverse the inhibitory effect of ProTx-II, suggesting that the toxin dissociates more readily when the channel is in its activated state. []

Q4: Does ProTx-II affect the inactivation of NaV1.7?

A4: Yes, in addition to inhibiting activation, ProTx-II can also hinder the fast inactivation of NaV1.7 by interacting with the voltage sensor in domain IV. []

Q5: Are there other ion channels that ProTx-II interacts with?

A5: While highly selective for NaV1.7, ProTx-II has also been shown to inhibit other NaV channel subtypes, albeit with lower potency. It shows IC50 values ranging from 30 to 150 nM for other heterologously expressed NaV subtypes. [] ProTx-I, a closely related peptide, can also inhibit KV2.1 channels, though with 10-fold lower potency compared to its effects on NaV channels. [] Additionally, both ProTx-I and ProTx-II have demonstrated an ability to inhibit certain calcium channels. [, , ]

Q6: What is the molecular formula and weight of ProTx-II?

A6: ProTx-II is a 30-amino acid peptide with the molecular formula C144H226N44O42S6. It has a molecular weight of 3826 Da. [, ]

Q7: What is the structure of ProTx-II?

A7: ProTx-II adopts an inhibitory cystine knot (ICK) motif, characterized by three disulfide bonds arranged in a specific pattern. This motif contributes to its stability. [, , ] The disulfide bond connectivity is C2-C16, C9-C21, and C15-C25. []

Q8: Is there a crystal structure available for ProTx-II?

A8: Yes, the X-ray crystal structure of ProTx-II has been solved, providing atomic-level details of its 3D structure. It is noteworthy as one of the first such structures for an ICK spider venom peptide not bound to a target. []

Q9: What is the significance of the hydrophobic and cationic residues on ProTx-II?

A9: Alanine scanning mutagenesis studies have identified a cluster of hydrophobic and cationic residues on the surface of ProTx-II that are crucial for its interaction with NaV1.5. [] These residues are thought to form the active face of the toxin.

Q10: Does the C-terminus of ProTx-II play a role in its activity?

A10: Studies suggest the C-terminus of ProTx-II might have a role in its folding pathway. Modifying the C-terminus with directing groups like penicillamine can influence the formation of disulfide bonds during folding. []

Q11: Can modifications to ProTx-II improve its selectivity for NaV1.7?

A11: Yes, researchers are actively investigating this. Modifications aimed at reducing the peptide's membrane-binding affinity while maintaining interactions with key residues on NaV1.7 have shown promise in enhancing its selectivity profile. []

Q12: Have bivalent inhibitors incorporating ProTx-II been explored?

A12: Yes, studies have explored linking ProTx-II to pore-blocking toxins, like conotoxins, to create bivalent inhibitors. This approach aims to achieve enhanced potency and selectivity by targeting multiple sites on NaV1.7. []

Q13: How does the mutation L833C in the S3-S4 linker of NaV1.2a affect ProTx-II binding?

A13: The L833C mutation in domain II of NaV1.2a has been shown to reduce the binding affinity of ProTx-II. [] This finding supports the idea that ProTx-II interacts with this region of the voltage sensor.

Q14: What is a potential limitation of using peptides like ProTx-II as drugs?

A14: A potential drawback of peptide drugs is their susceptibility to degradation in vivo, which can limit their effectiveness. []

Q15: Have any strategies been explored to improve the stability of ProTx-II?

A15: Yes, researchers have investigated replacing disulfide bonds in ProTx-II with more stable thioether linkages, using non-natural amino acids like lanthionine. This approach aims to create analogs with improved stability and resistance to degradation. []

Q16: Has ProTx-II shown efficacy in animal models of pain?

A17: While ProTx-II potently blocks NaV1.7 in vitro, its efficacy in rodent models of acute and inflammatory pain has been limited. [] This discrepancy is likely due to factors like limited penetration into the peripheral nervous system and potential rapid clearance from the body.

Q17: Have any ProTx-II analogs shown improved in vivo efficacy?

A18: Yes, analogs designed to enhance selectivity for NaV1.7 while minimizing mast cell degranulation have demonstrated improved in vivo efficacy, showing a delayed response to thermal stimuli in rodent models. []

Q18: What is the potency of ProTx-II on NaV1.7?

A19: ProTx-II exhibits potent inhibition of NaV1.7 with an IC50 value of 0.3 nM. []

Q19: What effects does ProTx-II have on nerve fibers?

A20: Application of ProTx-II to desheathed cutaneous nerves completely blocked C-fiber compound action potentials at concentrations that had minimal effects on Aβ-fiber conduction. [] This finding highlights its potential as a selective inhibitor of pain fibers.

Q20: Has the effect of ProTx-II been investigated in a model of diabetic neuropathy?

A21: Yes, in a rat model of diabetic neuropathic pain, intrathecal administration of ProTx-II successfully attenuated mechanical hypersensitivity. This effect was accompanied by an upregulation of NaV1.7 in the DRG. []

Q21: Have computational methods been used to study ProTx-II and its interactions?

A23: Yes, molecular dynamics (MD) simulations have been employed to investigate how ProTx-II interacts with lipid membranes and its target binding site on NaV1.7. []

Q22: Can computational methods be used to design more potent and selective ProTx-II analogs?

A24: Researchers are actively exploring this avenue. Computational methods like free-energy perturbation (FEP) calculations, combined with available structural data, show promise in predicting the effects of mutations on toxin potency and guiding the design of improved analogs. []

Q23: Have any specific computational tools been used to analyze ProTx-II binding?

A25: Yes, the WaterMap algorithm has been used to identify high-energy water molecules in the binding site of ProTx-II on NaV1.7, providing insights into how specific mutations might enhance binding affinity by displacing these water molecules. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。